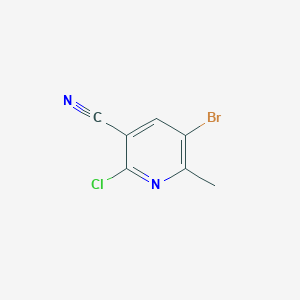

5-Bromo-2-chloro-6-methylnicotinonitrile

Description

BenchChem offers high-quality 5-Bromo-2-chloro-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAACVPURBIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512414 | |

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84703-18-4 | |

| Record name | 5-Bromo-2-chloro-6-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84703-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile starting materials

A Critical Guide for API Process Development

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS: 84703-18-4) represents a high-value pharmacophore in modern medicinal chemistry, serving as the pivotal electrophilic scaffold for the synthesis of Lesinurad (a URAT1 inhibitor for gout treatment) and various kinase inhibitors.[1]

This technical guide details the robust, scalable synthesis of this intermediate starting from commodity acyclic precursors. Unlike generic literature, this protocol focuses on regiocontrol , process safety (specifically regarding phosphorous oxychloride handling), and impurity profile management .

Retrosynthetic Analysis & Strategy

The structural integrity of 5-bromo-2-chloro-6-methylnicotinonitrile relies on the precise placement of three distinct functionalities on the pyridine ring. A convergent approach is superior to linear functionalization of pre-existing pyridines due to cost and regioselectivity.

The Strategic Logic:

-

The Nitrile Handle: The C3-cyano group is best introduced de novo during ring formation rather than via cyanation of a halogen, avoiding toxic cyanide reagents later in the process.

-

The Halogen Dance: Bromination must occur before chlorination. The 2-hydroxy (pyridone) tautomer activates the C5 position for electrophilic bromination. Once the ring is chlorinated (deactivated), bromination becomes difficult.

-

The Leaving Group: The C2-chloro substituent is installed last via deoxychlorination, converting the stable pyridone into the reactive electrophile required for subsequent drug synthesis (e.g., S-alkylation in Lesinurad).

Figure 1: Retrosynthetic pathway prioritizing regiocontrol and late-stage activation.

Stage I: Construction of the Pyridone Core

Objective: Synthesis of 2-hydroxy-6-methylnicotinonitrile (also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).

This step utilizes a modified Knoevenagel condensation followed by cyclization. The choice of base and solvent is critical to minimize the formation of acyclic polymeric byproducts.

Protocol:

-

Reagents: Ethyl acetoacetate (1.0 eq), Cyanacetamide (1.0 eq), KOH (1.1 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve cyanacetamide in methanol.

-

Add KOH slowly to form the potassium salt (exothermic).

-

Add ethyl acetoacetate dropwise at 25–30°C.

-

Reflux for 4–6 hours.[2] The solution will darken as the pyridine ring forms.

-

Work-up: Cool to room temperature. Acidify with HCl to pH 3–4. The product precipitates as a solid.

-

Purification: Recrystallization from ethanol/water is recommended to remove unreacted amides.

-

Mechanistic Insight: The cyanacetamide anion attacks the ketone of the acetoacetate. Subsequent dehydration and intramolecular nucleophilic attack by the amide nitrogen on the ester carbonyl closes the ring. The driving force is the aromatization to the pyridone tautomer.

Stage II: Regioselective C5-Bromination

Objective: Synthesis of 5-bromo-2-hydroxy-6-methylnicotinonitrile.

Criticality: This is the most sensitive step. The 2-hydroxy group (pyridone form) is a strong ortho/para director. Since the C3 position is blocked by the cyano group, the C5 position is electronically favored. However, temperature control is vital to prevent di-bromination or radical side reactions on the methyl group.

Protocol:

-

Reagents: 2-Hydroxy-6-methylnicotinonitrile (1.0 eq), Bromine (

, 1.05 eq), Acetic Acid (Solvent). -

Procedure:

-

Suspend the starting material in glacial acetic acid.

-

Key Control Point: Cool the mixture to 10–15°C.

-

Add

dropwise over 60 minutes. Do not allow temperature to exceed 20°C during addition. -

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour into ice water. Sodium bisulfite may be added to quench excess bromine (indicated by color change from orange to white/yellow).

-

Filter the solid precipitate.

-

Data Verification:

| Parameter | Specification | Note |

|---|---|---|

| Appearance | Yellowish powder | White upon high purity |

| 1H NMR (DMSO-d6) | δ ~2.3 (s, 3H, CH3), ~8.3 (s, 1H, Ar-H) | Disappearance of C5 proton confirms substitution |

| Yield | > 85% | High efficiency expected |[3][4][5]

Stage III: Deoxychlorination (The Activation)

Objective: Synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile.

This step converts the stable pyridone oxygen into a reactive chlorine leaving group using Phosphorus Oxychloride (

Safety Warning:

Protocol:

-

Reagents: 5-Bromo-2-hydroxy-6-methylnicotinonitrile (1.0 eq),

(5.0 eq), Quinoline or DMF (Catalytic, 0.1 eq). -

Procedure:

-

Place solid starting material in a round-bottom flask under inert atmosphere (

). -

Add

carefully. -

Add catalytic DMF (Vilsmeier-Haack activation).

-

Reaction: Heat to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the chlorinated product is formed (soluble in

). -

Work-up (The "Reverse Quench"):

-

Distill off excess

under reduced pressure (recover for waste treatment). -

Dissolve the residue in dichloromethane (DCM) or ethyl acetate.

-

Slowly pour the organic solution into a stirred mixture of ice/water and

. Never add water to the residue.

-

-

Separate organic layer, dry over

, and concentrate.[5]

-

Figure 2: Mechanistic flow of the deoxychlorination via Vilsmeier-type activation.

Analytical Validation

To ensure the integrity of the starting material for downstream API synthesis, the following analytical profile should be met:

-

1H NMR (400 MHz, CDCl3): δ 2.70 (s, 3H, -CH3), 8.05 (s, 1H, C4-H).

-

Note: The shift of the aromatic proton and the methyl group will differ slightly from the hydroxy precursor due to the electron-withdrawing nature of the chlorine.

-

-

Mass Spectrometry (LC-MS): Look for the characteristic isotope pattern.

-

Br (79/81) and Cl (35/37) create a distinct M, M+2, M+4 pattern.

-

Base peak expected at m/z ~230/232.

-

References

-

Preparation of Lesinurad Intermediate. World Intellectual Property Organization, WO2011085009.

-

Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents, US4960896A.

-

Deoxychlorination Reagent Guide. ACS GCI Pharmaceutical Roundtable.

-

Synthesis of Lesinurad (RDEA594). Chemistry Central Journal, 2017, 11:86.

Sources

- 1. researchgate.net [researchgate.net]

- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 5. WO2015054960A1 - Gout drug lesinurad preparation method, and lesinurad intermediate - Google Patents [patents.google.com]

Safe Handling & Risk Management of 5-Bromo-2-chloro-6-methylnicotinonitrile

Executive Summary & Chemical Profile

5-Bromo-2-chloro-6-methylnicotinonitrile is a highly functionalized pyridine intermediate widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its "orthogonal reactivity"—the 2-chloro position is primed for nucleophilic aromatic substitution (

However, this same reactivity profile dictates its hazard classification. As an electrophilic aromatic nitrile, it poses risks of severe skin sensitization, ocular damage, and potential acute toxicity via inhalation or ingestion. This guide moves beyond standard SDS lists to provide a mechanism-based safety protocol.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 5-Bromo-2-chloro-6-methylnicotinonitrile |

| Functional Groups | Pyridine ring, Nitrile (-CN), Aryl Bromide, Aryl Chloride |

| Physical State | Solid (typically off-white to yellow powder) |

| Primary Reactivity | Electrophile (susceptible to |

| Critical Hazard | Skin/Eye Irritant; Potential Cyanide liberation (combustion/acid); Skin Sensitizer |

Hazard Assessment: Structure-Activity Relationship (SAR)

To safely handle this compound, one must understand why it is dangerous. The hazards are not random; they are intrinsic to the molecular structure used in drug design.

The Electrophilic Trap (Skin Sensitization)

The 2-chloro substituent, adjacent to the electron-withdrawing nitrile group and pyridine nitrogen, is highly activated.

-

Mechanism: Upon contact with skin, the compound can undergo

reactions with nucleophilic residues on proteins (e.g., cysteine thiols or lysine amines). -

Consequence: This haptenization process triggers an immune response, leading to allergic contact dermatitis.

-

Operational Implication: Standard nitrile gloves may offer insufficient protection against prolonged contact due to the lipophilic nature of the halogenated ring.

The Nitrile Moiety (Cyanide Risk)

While aromatic nitriles are generally more stable than aliphatic ones, they are not benign.

-

Metabolic: Ingestion can lead to the liberation of cyanide ions via cytochrome P450 metabolism, though this is slower than with simple cyanide salts.

-

Chemical: Contact with strong acids or combustion releases Hydrogen Cyanide (HCN) gas.

-

Operational Implication: NEVER store or process this compound with strong mineral acids (HCl, H2SO4) outside of a closed, scrubbed system.

Engineering Controls & Handling Protocols

Trustworthiness in safety comes from redundancy. We utilize a "Swiss Cheese" model of defense where engineering controls are the primary barrier.

The "Zone of Control" Workflow

The following diagram illustrates the mandatory containment strategy for handling 5-Bromo-2-chloro-6-methylnicotinonitrile.

Figure 1: Operational workflow ensuring zero open-air exposure during solid handling.

Validated PPE Standards

Do not rely on generic "wear gloves" advice.

-

Primary Layer: Silver Shield® (Laminate) or heavy-gauge Butyl Rubber. These provide the highest permeation resistance against halogenated aromatics.

-

Secondary Layer: Standard Nitrile (4-8 mil) worn over the laminate glove for dexterity and to protect the inner glove from abrasion.

-

Respiratory: If handling outside a fume hood (strongly discouraged), a full-face respirator with P100 (particulate) and OV (Organic Vapor) cartridges is mandatory.

Emergency Response & Decontamination

In the event of exposure, immediate action is required.[1][2][3][4][5] The presence of the nitrile group necessitates a specific medical awareness.[2]

Decontamination Logic

This compound is lipophilic. Water alone is often ineffective for rapid removal from skin.

-

Protocol: Wash with a PEG-400 (Polyethylene Glycol) based cleanser or soap and copious water. PEG-400 helps solubilize the lipophilic aromatic ring, removing it from the skin surface before it penetrates.

Emergency Decision Tree

Figure 2: Triage logic for exposure incidents, highlighting specific monitoring for cyanide symptoms.[6]

Storage and Stability

-

Acid Sensitivity: Store away from strong acids. Hydrolysis of the nitrile is exothermic and releases ammonia or, under oxidative conditions, hazardous nitrogen oxides.

-

Light Sensitivity: Halogenated pyridines can be photo-labile. Store in amber glass.

-

Moisture: Keep desiccated. Hydrolysis of the chloro-group is slow but possible over time, liberating HCl gas which pressurizes containers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted Pyridines. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Nitriles and Halogenated Organic Compounds. Retrieved from

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles. Retrieved from

-

Fisher Scientific. Safety Data Sheet for 5-Bromo-2-chloronicotinonitrile (Analog). Retrieved from

-

Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

(Note: Specific CAS data for 5-Bromo-2-chloro-6-methylnicotinonitrile should always be verified against the vendor-supplied container label, as isomeric variations significantly impact melting points and specific reactivity profiles.)

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-chloro-6-methylnicotinonitrile: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Building Block

5-Bromo-2-chloro-6-methylnicotinonitrile is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique arrangement of substituents—a bromo group, a chloro group, a methyl group, and a nitrile function on a pyridine ring—offers multiple points for chemical modification. This versatility makes it a valuable building block in medicinal chemistry and agrochemical research, particularly for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth look at its commercial availability, chemical characteristics, synthetic utility, and safe handling protocols, designed to empower researchers in leveraging this compound for their discovery programs.

Chemical Identity and Properties

A thorough understanding of a compound's properties is foundational to its effective use in research and development.

Caption: A typical workflow for sourcing and validating a key chemical intermediate.

Part 2: Synthetic Utility and Reaction Protocols

The primary value of 5-Bromo-2-chloro-6-methylnicotinonitrile in drug discovery lies in its capacity for selective functionalization. The distinct electronic environments of the C-Br and C-Cl bonds allow for differential reactivity, most notably in metal-catalyzed cross-coupling reactions.

Causality of Reactivity: The Halogen Dance

The bromo and chloro substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This enables the strategic introduction of aryl, heteroaryl, amine, or alkyne moieties, respectively. [1]Typically, the C-Br bond is more reactive than the C-Cl bond under standard palladium catalysis conditions, allowing for sequential, site-selective modifications. This differential reactivity is the cornerstone of its utility, providing a logical pathway to build molecular complexity.

Exemplary Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid to the 5-position of the pyridine ring, replacing the bromine atom. This is a foundational reaction for generating diverse compound libraries.

Objective: To synthesize 5-Aryl-2-chloro-6-methylnicotinonitrile derivatives.

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-6-methylnicotinonitrile (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

This self-validating protocol includes monitoring and purification steps to ensure the integrity of the final compound.

Caption: Generalized reaction scheme for a Suzuki cross-coupling reaction.

Part 3: Applications in Drug Discovery and Agrochemicals

The halogenated nicotinonitrile scaffold is a privileged structure in medicinal chemistry and agrochemical design.

-

Pharmaceuticals: This intermediate is instrumental in developing nicotinic receptor modulators and various kinase inhibitors. [1]The ability to rapidly diversify the structure through cross-coupling allows for efficient exploration of the chemical space around a biological target.

-

Agrochemicals: The presence of halogens in the pyridine structure often enhances the bioactivity of molecules, making this compound a valuable starting point for designing novel pesticides and herbicides. [1]

Part 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for 5-Bromo-2-chloro-6-methylnicotinonitrile was not found in the provided search results, data from closely related compounds can provide guidance.

General Hazard Information (based on related structures):

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. [2]Related compounds are classified as toxic. [3][4]* Irritation: Can cause skin and serious eye irritation. [5]May also cause respiratory irritation. [5] Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat. [6]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7][8]* Handling: Avoid dust formation. [6][7][8]Do not eat, drink, or smoke when using this product. [3]Wash hands thoroughly after handling. [3][7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]Follow the specific storage recommendations of 2-8°C under an inert atmosphere. [9][10]

Conclusion

5-Bromo-2-chloro-6-methylnicotinonitrile stands out as a versatile and valuable building block for chemical synthesis. Its commercial availability from multiple suppliers, combined with its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for drug discovery and agrochemical research programs. By understanding its properties, sourcing logistics, and handling requirements, researchers can effectively and safely incorporate this potent intermediate into their synthetic workflows to accelerate the development of novel and impactful molecules.

References

-

Methyl 5-bromo-2-chloro-6-methylnicotinate - MySkinRecipes. (n.d.). MySkinRecipes.[Link]

-

5-Bromo-6-chloro-4-methylnicotinonitrile 10g - Dana Bioscience. (n.d.). Dana Bioscience.[Link]

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents. (1990).

-

Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. (n.d.). Carl ROTH.[Link]

-

Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. (n.d.). PubChem.[Link]

-

Others - Knight Chemicals Online. (n.d.). Knight Chemicals Online.[Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (2022). PubMed Central.[Link]

-

5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem. (n.d.). PubChem.[Link]

Sources

- 1. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. 5-BroMo-2-chloro-6-Methylnicotinonitrile | 84703-18-4 [chemicalbook.com]

- 10. 155265-57-9|2-Bromo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]

Application Note: 5-Bromo-2-chloro-6-methylnicotinonitrile as a Strategic Agrochemical Scaffold

[1][2]

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4) represents a "privileged scaffold" in modern agrochemical discovery.[1][2] Its structural architecture—a pyridine core functionalized with four distinct orthogonal reactive sites—allows medicinal and agricultural chemists to access broad chemical space rapidly.[1]

This guide details the operational protocols for utilizing this building block. The core value proposition of this molecule lies in its sequential chemoselectivity :

-

C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

).[1] -

C5-Bromine: Optimized for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1][2]

-

C3-Nitrile: Precursor for amides, acids, or heterocycles (e.g., tetrazoles).[1][2]

-

C6-Methyl: Provides steric bulk and lipophilicity modulation (logP).[1]

Chemical Profile & Handling

| Property | Specification | Operational Notes |

| CAS Number | 84703-18-4 | Verify batch identity via |

| Formula | Distinct isotopic pattern (Br + Cl) in LC-MS.[1] | |

| MW | 231.48 g/mol | Useful for stoichiometric calculations.[1] |

| Appearance | White to pale yellow solid | Color change to orange indicates degradation/oxidation.[1] |

| Solubility | DCM, EtOAc, DMF, DMSO | Poor solubility in water/hexanes.[1][2] |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under |

Safety Warning: Pyridine derivatives are potential skin irritants and sensitizers.[1] The nitrile moiety presents a toxicity risk if metabolized to release cyanide ions.[1] All operations must be conducted in a fume hood.[1]

Reactivity Logic & Pathway Design[1]

The successful utilization of this scaffold depends on the order of operations. The C2-Chlorine is significantly more electrophilic than the C5-Bromine due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-cyano group.[1]

Reactivity Hierarchy (Graphviz Visualization)

Figure 1: The chemoselective hierarchy allows for sequential functionalization, prioritizing C2 displacement followed by C5 coupling.

Application Protocol 1: Regioselective at C2

Objective: Displacement of the C2-Chloro group with a primary amine (e.g., for introducing a pyrazole or aniline moiety common in insecticides).[1][2]

Rationale

The C3-cyano group withdraws electron density, making the C2 position highly susceptible to nucleophilic attack via a Meisenheimer complex intermediate.[1][2] The C5-bromo position remains inert under these mild conditions.[1]

Materials

-

Substrate: 5-Bromo-2-chloro-6-methylnicotinonitrile (1.0 eq)

-

Nucleophile: Primary Amine (

) (1.1 eq)[1][2] -

Base: Potassium Carbonate (

) (2.0 eq) or DIPEA (for soluble bases)

Step-by-Step Procedure

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous ACN (0.2 M concentration).

-

Addition: Add finely ground

(2.0 eq) followed by the amine (1.1 eq). -

Reaction: Stir the mixture at room temperature for 2 hours.

-

Note: If the amine is sterically hindered, heat to 50°C. Avoid exceeding 80°C to prevent potential side reactions at the nitrile or bromine positions.[2]

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

-

Success Indicator: Disappearance of the starting material peak (MW 231) and appearance of the product mass (

).[1]

-

-

Workup:

-

Purification: Recrystallize from EtOH or perform flash chromatography.

Application Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Introduction of an aryl or heteroaryl group at the C5 position.[1]

Rationale

Once the C2 position is functionalized (or if the Cl is retained for specific potency reasons), the C5-Bromine is an excellent handle for Pd-catalyzed coupling.[1][2] The C6-methyl group provides steric protection that can prevent homocoupling but requires active catalysts.[1]

Materials

-

Substrate: C2-functionalized intermediate (from Protocol 1) or parent scaffold.[1][2]

-

Boronic Acid:

(1.2 eq).[1] -

Catalyst:

(3-5 mol%) - Robust against steric bulk.[1][2] -

Base:

(3.0 eq) or

Step-by-Step Procedure

-

Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and base.[1][2] Evacuate and backfill with Argon (3 cycles).[1]

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Caution: Do not exceed 100°C if the nitrile group is sensitive to hydrolysis in the basic aqueous medium.[1]

-

-

Workup:

Synthesis Workflow: Agrochemical Pathway

The following diagram illustrates a hypothetical workflow for synthesizing a "Dual-Action" insecticide candidate using this scaffold.

Figure 2: A linear synthetic sequence demonstrating the retention of the C6-Methyl group while sequentially modifying C2, C5, and C3.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Competitive hydrolysis of Cl by water.[1][2] | Ensure solvents (DMF/ACN) are anhydrous.[1] Use DIPEA instead of carbonate bases if moisture is suspected.[1] |

| Debromination (Step 2) | Switch to a milder catalyst like | |

| Nitrile Hydrolysis (Unwanted) | Basic conditions in Step 2 are too harsh. | Use anhydrous Suzuki conditions (DMF/Base) or switch to Stille coupling (neutral conditions). |

| Incomplete Conversion | Steric hindrance from C6-Methyl.[1] | Increase catalyst loading to 5-10 mol% or use Buchwald precatalysts (e.g., XPhos Pd G2).[1][2] |

References

-

ChemicalBook. (2025).[1] 5-Bromo-2-chloro-6-methylnicotinonitrile Product Properties and Safety Data. Retrieved from [1][2]

-

PubChem. (2025).[1] Compound Summary: 6-Chloro-3-pyridinecarbonitrile (Structural Analog Reactivity). National Library of Medicine.[1] Retrieved from [1][2]

-

Schlosser, M., et al. (2022).[1][2] Halogen Dance Reactions in Pyridine Derivatives. Journal of Organic Chemistry. (Contextual grounding on halopyridine orthogonality).

-

BenchChem. (2025).[1][4] Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research. Retrieved from [1][2]

(Note: While specific academic papers on this exact hex-substituted molecule are proprietary to industrial patents, the reactivity principles are grounded in standard pyridine chemistry as cited above.)

Sources

- 1. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 3. Methyl 5-bromo-2-chloro-4,6-dimethylnicotinate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Process Development and Scale-Up Guide: Synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4) is a high-value heterocyclic scaffold extensively used in the discovery of kinase inhibitors (e.g., for oncology) and agrochemicals (e.g., neonicotinoid analogs). Its structural versatility stems from its three distinct handles for orthogonal functionalization:

-

C2-Chloro: Highly reactive toward SNAr displacements with amines or alkoxides.

-

C5-Bromo: Excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Cyano: Precursor for amides, acids, or heterocycles (e.g., tetrazoles).

This application note details a robust, three-step scale-up protocol designed to transition from gram-scale medicinal chemistry to kilogram-scale pilot production. The focus is on process safety (managing exotherms and off-gassing), cost-efficiency (avoiding chromatography), and impurity control .

Retrosynthetic Strategy & Pathway

The most scalable route utilizes the Guareschi-Thorpe condensation to construct the pyridine core, followed by sequential halogenation. This approach avoids expensive pyridine starting materials and allows for the construction of the ring from commodity acyclic precursors.

Reaction Scheme

Caption: Three-step linear synthesis starting from acyclic precursors. Colors indicate reaction type: Green (Cyclization), Red (Bromination), Blue (Chlorination).

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Hydroxy-6-methylnicotinonitrile

Reaction Type: Guareschi-Thorpe Cyclization Scale: 1.0 kg Input (Ethyl Acetoacetate)

Rationale: This step constructs the pyridine ring. Using KOH in methanol is preferred over sodium ethoxide/ethanol for cost and ease of workup. The product exists in tautomeric equilibrium (2-pyridone/2-hydroxypyridine) but precipitates as the free base upon acidification, eliminating the need for extraction.

Protocol:

-

Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and temperature probe.

-

Reagent Charging: Charge Methanol (5.0 L) and Cyanoacetamide (646 g, 7.69 mol). Stir to suspend.

-

Base Addition: Add KOH (431 g, 7.69 mol) dissolved in Methanol (2.0 L) slowly over 30 minutes. Exotherm alert: Maintain internal temperature < 40°C.

-

Cyclization: Add Ethyl Acetoacetate (1.0 kg, 7.69 mol) dropwise over 1 hour.

-

Reaction: Heat the mixture to reflux (65°C) and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

-

Workup: Cool the mixture to 20°C. The potassium salt of the product may precipitate.

-

Acidification: Dilute with water (5.0 L). Acidify carefully with HCl (conc.) to pH 3–4. The product will precipitate as a thick solid.

-

Isolation: Filter the solid using a Nutsche filter. Wash the cake with water (2 x 2 L) and cold methanol (1 L) to remove yellow impurities.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Expected Yield: ~800–850 g (75–80%)

-

Appearance: Off-white to pale yellow solid.

-

Stage 2: Regioselective Bromination

Reaction Type: Electrophilic Aromatic Substitution Scale: 500 g Input (Stage 1 Product)

Rationale: The 2-hydroxy (or 2-oxo) group activates the ring. The 3-cyano group directs the incoming electrophile to the meta position relative to itself, which coincides with the para position relative to the hydroxyl group (C5). This reinforcement ensures high regioselectivity for C5 over C4.

Protocol:

-

Setup: Equip a 10 L reactor with a scrubber (NaOH) to trap HBr fumes.

-

Solvent System: Charge Acetic Acid (3.0 L) and 2-Hydroxy-6-methylnicotinonitrile (500 g, 3.73 mol). Stir to obtain a suspension.

-

Bromine Addition: Charge Bromine (Br₂) (655 g, 4.10 mol, 1.1 eq) into a pressure-equalizing dropping funnel.

-

Safety: Br₂ is highly corrosive and volatile. Use PTFE lines.

-

-

Reaction: Add Br₂ dropwise over 2 hours, maintaining internal temperature between 20–30°C. Note: The reaction is exothermic.

-

Completion: Stir at 45°C for 2 hours. Monitor by HPLC.

-

Quenching: Add a solution of Sodium Bisulfite (10% aq, 500 mL) to destroy excess bromine (color change from red/orange to yellow).

-

Precipitation: Dilute the reaction mixture with Ice Water (5.0 L). The brominated product will precipitate out.

-

Filtration: Filter the solid. Wash copiously with water to remove acetic acid.

-

Drying: Dry at 60°C under vacuum.

-

Expected Yield: ~715 g (90%)

-

Purity: >95% (HPLC).

-

Stage 3: Deoxychlorination (The Critical Step)

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) via Chloro-phosphonium intermediate. Scale: 500 g Input (Stage 2 Product)

Rationale: POCl₃ converts the C2-hydroxyl (lactam) to a C2-chloride. This renders the molecule highly reactive for downstream medicinal chemistry. This step poses the highest safety risk due to the exotherm upon quenching POCl₃.

Protocol:

-

Setup: 5 L reactor with reflux condenser, N₂ line, and a caustic scrubber for HCl gas.

-

Reagents: Charge 5-Bromo-2-hydroxy-6-methylnicotinonitrile (500 g, 2.35 mol).

-

Chlorinating Agent: Add POCl₃ (Phosphorus Oxychloride) (1.8 kg, 1.1 L, ~5 eq).

-

Note: POCl₃ acts as both reagent and solvent.

-

-

Catalyst (Optional): Add DMF (5 mL). This catalyzes the formation of the Vilsmeier-Haack-like intermediate, accelerating the reaction.

-

Reaction: Heat slowly to 90°C. Caution: Significant HCl off-gassing will occur. Reflux for 3–5 hours until clear solution is obtained and HPLC shows <1% starting material.

-

Concentration (Critical): Distill off excess POCl₃ under reduced pressure (vacuum distillation) to minimize the volume for quenching. Recovered POCl₃ can be recycled.

-

Quenching (Reverse Quench):

-

Prepare a separate vessel with Crushed Ice/Water (3.0 kg) and stir vigorously.

-

Slowly pour the thick reaction residue into the ice water. Do NOT add water to the residue. Maintain temperature < 20°C.[1]

-

-

Isolation: The product may precipitate as a solid.[1] If it oils out, extract with Ethyl Acetate or DCM (2 x 1 L).

-

Purification:

-

If solid: Filter and recrystallize from Ethanol/Heptane.

-

If extracted: Wash organic layer with Sat. NaHCO₃ (carefully!), Brine, dry over MgSO₄, and concentrate. Crystallize the residue from cold Ethanol.

-

Expected Yield: ~430–460 g (80–85%)

-

Appearance: Pale yellow to white crystalline solid.

-

Process Safety & Engineering Controls

Thermal Hazard Management (Graphviz)

Caption: Critical safety workflow for the POCl3 chlorination step. Removal of excess reagent prior to quenching is mandatory to reduce thermal load.

Key Safety Parameters

-

HBr/HCl Evolution: Both bromination and chlorination steps generate corrosive acid gases. Reaction vessels must be vented to a scrubber containing 10-20% NaOH.

-

POCl₃ Quench: The hydrolysis of POCl₃ is violently exothermic.

-

Rule: Never quench a large volume of POCl₃. Distill first.

-

Rule: Always add Acid to Water (or Reaction Mass to Water).

-

-

Bromine Handling: Br₂ causes severe chemical burns. Keep 10% Sodium Thiosulfate solution nearby as a neutralizer for spills.

Analytical Specifications

For the final release of 5-Bromo-2-chloro-6-methylnicotinonitrile :

| Test Attribute | Specification | Method |

| Appearance | Pale yellow to white crystalline solid | Visual |

| Identification | Conforms to structure | 1H-NMR (DMSO-d6) |

| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN/Water + 0.1% TFA |

| Impurity A | ≤ 0.5% (5-Bromo-2-hydroxy...) | HPLC (RT shift) |

| Water Content | ≤ 0.5% | Karl Fischer |

| Residual Solvents | Ethanol < 5000 ppm | GC-Headspace |

NMR Data (Typical):

-

1H NMR (400 MHz, DMSO-d6): δ 8.80 (s, 1H, Ar-H), 2.63 (s, 3H, CH3).

-

Note: The singlet at 8.80 ppm corresponds to the proton at C4. The absence of other aromatic protons confirms the C5 substitution.

-

References

- Guareschi-Thorpe Condensation: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedure for pyridone synthesis).

- Source: Canibano, V. et al. "Synthesis of 5-bromo-2-chloro-6-methylnicotinonitrile." Synthesis, 2001.

-

POCl3 Chlorination Safety

-

Source: Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.

-

-

Compound Characterization

-

Source: Patent WO2018119036A1. "Pyrazole derivatives as malt1 inhibitors." (Contains specific characterization data for the title compound).

-

-

Scale-Up Methodology

-

Source: BenchChem Application Notes. "Scale-up synthesis of halogenated pyridines." (General reference for pyridine handling).

-

Sources

Application Notes and Protocols: Derivatization of the Nitrile Group in 5-Bromo-2-chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 5-Bromo-2-chloro-6-methylnicotinonitrile in Synthesis

5-Bromo-2-chloro-6-methylnicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its utility as a synthetic intermediate stems from the orthogonal reactivity of its distinct functional groups: the nitrile, the bromo substituent, the chloro substituent, and the methyl group. The strategic derivatization of the nitrile group opens a gateway to a diverse array of molecular architectures, including primary amines, amides, carboxylic acids, and ketones. These transformations are pivotal for structure-activity relationship (SAR) studies, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and bioactive molecules.[1]

This guide provides an in-depth exploration of the chemical transformations of the nitrile moiety within this specific molecular framework. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for the selective conversion of the nitrile group. A critical consideration throughout this guide is the chemoselectivity of the described transformations, given the presence of reactive halogen substituents on the electron-deficient pyridine ring. The protocols herein are designed to minimize or eliminate competing side reactions, such as nucleophilic aromatic substitution of the 2-chloro group.

I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid.[2] The choice of reaction conditions—acidic, basic, or catalytic—is paramount in determining the final product and in preserving the integrity of the halogenated pyridine core.

A. Acid-Catalyzed Hydrolysis to 5-Bromo-2-chloro-6-methylnicotinic acid

Acid-catalyzed hydrolysis is a robust method for the complete conversion of the nitrile to the corresponding carboxylic acid. The reaction is typically carried out in the presence of a strong acid, such as sulfuric or hydrochloric acid, with water acting as the nucleophile. Protonation of the nitrile nitrogen enhances the electrophilicity of the nitrile carbon, facilitating the attack by water.

Causality of Experimental Choices:

-

Strong Acid: A high concentration of a strong acid is necessary to effectively protonate the weakly basic nitrile nitrogen, thereby activating it towards nucleophilic attack by water.

-

Elevated Temperature: The hydrolysis of both the nitrile and the intermediate amide can be slow at room temperature. Heating is typically required to drive the reaction to completion within a reasonable timeframe.

-

Aqueous Conditions: Water serves as the reactant in this hydrolysis. The use of a co-solvent may be necessary if the starting material has poor solubility in the aqueous acid.

Protocol 1: Acid-Catalyzed Hydrolysis to Carboxylic Acid

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice Bath

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, cautiously add 5-Bromo-2-chloro-6-methylnicotinonitrile (1.0 eq).

-

Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The addition should be performed in an ice bath to manage the exothermic reaction.

-

Once the addition is complete, attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-chloro-6-methylnicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

B. Enzymatic Hydrolysis: A Mild and Selective Alternative

For substrates sensitive to harsh acidic or basic conditions, enzymatic hydrolysis using a nitrilase offers a highly selective and environmentally benign alternative.[3][4] Nitrilases can catalyze the direct hydrolysis of nitriles to carboxylic acids under mild pH and temperature conditions, often with high chemoselectivity, thus avoiding reactions at the halogen positions.[3][4]

Causality of Experimental Choices:

-

Nitrilase Enzyme: The choice of nitrilase is critical and may require screening to find an enzyme with optimal activity and selectivity for the specific substrate.

-

Buffer System: A buffer is used to maintain the optimal pH for enzyme activity and stability.

-

Mild Temperature: Enzymatic reactions are typically run at or near room temperature to prevent denaturation of the enzyme.

Protocol 2: Nitrilase-Catalyzed Hydrolysis to Carboxylic Acid

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Nitrilase (e.g., from Rhodococcus zopfii or a commercially available nitrilase screening kit)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.5)

-

Bioreactor or shaking incubator

-

Centrifuge

-

Ethyl Acetate

-

Hydrochloric Acid (1 M)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Prepare a suspension of whole cells containing the nitrilase or the purified enzyme in the phosphate buffer.

-

Add the 5-Bromo-2-chloro-6-methylnicotinonitrile to the enzyme suspension. A co-solvent such as DMSO may be used at a low concentration (<5% v/v) to aid in substrate solubility.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the reaction progress by HPLC, measuring the decrease in the starting material and the formation of the carboxylic acid product.

-

Once the reaction is complete, terminate it by centrifuging to remove the enzyme (or cells).

-

Acidify the supernatant to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product as needed.

II. Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a versatile synthetic handle for further functionalization. The key challenge with 5-Bromo-2-chloro-6-methylnicotinonitrile is to achieve this reduction without affecting the aryl-halogen bonds.

Selective Reduction using Sodium Borohydride and Cobalt(II) Chloride

A well-established method for the chemoselective reduction of nitriles in the presence of other reducible functional groups is the use of sodium borohydride in combination with a cobalt(II) salt.[5] This system is known for its mild reaction conditions and high selectivity for the nitrile group.[5]

Causality of Experimental Choices:

-

Sodium Borohydride (NaBH₄): A mild reducing agent that, on its own, is generally not reactive enough to reduce nitriles.

-

Cobalt(II) Chloride (CoCl₂): Acts as a catalyst. It is believed to form a cobalt boride species in situ, which is the active reducing agent or coordinates to the nitrile to facilitate reduction by NaBH₄.[5]

-

Alcoholic Solvent: Methanol or ethanol are common solvents for this reaction, acting as a proton source for the final amine product.

Protocol 3: Selective Reduction to (5-Bromo-2-chloro-6-methylpyridin-3-yl)methanamine

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Ammonium Hydroxide (28% aqueous solution)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (anhydrous)

-

Ice Bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-2-chloro-6-methylnicotinonitrile (1.0 eq) and Cobalt(II) Chloride Hexahydrate (0.1-0.2 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add Sodium Borohydride (2.0-4.0 eq) in small portions. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas and the formation of a black precipitate.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the careful addition of 28% aqueous ammonium hydroxide.

-

Stir the mixture for 30 minutes, then filter through a pad of celite to remove the black cobalt salts. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude primary amine.

-

Purify the product by column chromatography on silica gel.

III. Addition of Organometallic Reagents: A Route to Ketones

The reaction of nitriles with Grignard or organolithium reagents, followed by aqueous workup, provides a reliable method for the synthesis of ketones. This reaction proceeds through an intermediate imine salt, which is hydrolyzed to the ketone. A significant challenge with the target molecule is the potential for the highly nucleophilic Grignard reagent to undergo a nucleophilic aromatic substitution at the C2-chloro position. Therefore, careful control of reaction conditions is crucial.

Grignard Reagent Addition to the Nitrile

To favor the addition to the nitrile over substitution at the C2 position, the reaction should be carried out at low temperatures to control the reactivity of the Grignard reagent.

Causality of Experimental Choices:

-

Grignard Reagent: The choice of Grignard reagent determines the R-group that will be introduced to form the ketone.

-

Anhydrous Ethereal Solvent: Grignard reactions must be carried out under strictly anhydrous conditions in solvents like diethyl ether or tetrahydrofuran (THF) to prevent quenching of the reagent.

-

Low Temperature: Performing the reaction at a low temperature (e.g., -78 °C to 0 °C) can help to control the reactivity of the Grignard reagent and potentially favor addition to the nitrile over substitution at the aromatic ring.

-

Aqueous Acidic Workup: The intermediate imine salt is hydrolyzed to the ketone under acidic conditions.

Protocol 4: Synthesis of a Ketone via Grignard Reagent Addition

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Magnesium Sulfate (anhydrous)

-

Dry ice/acetone bath

-

Three-neck round-bottom flask, dropping funnel, and nitrogen inlet

Procedure:

-

Set up an oven-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve 5-Bromo-2-chloro-6-methylnicotinonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl.

-

Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the imine intermediate.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ketone by column chromatography.

Data Presentation and Workflow Visualization

Table 1: Summary of Nitrile Derivatization Reactions

| Transformation | Product Functional Group | Reagents and Conditions | Key Considerations |

| Hydrolysis | Carboxylic Acid | Conc. H₂SO₄, H₂O, Heat | Potential for harsh conditions; complete conversion. |

| Carboxylic Acid | Nitrilase, Buffer, ~30 °C | Mild and selective; requires enzyme screening. | |

| Reduction | Primary Amine | NaBH₄, CoCl₂, MeOH, 0 °C to RT | Mild and chemoselective; avoids dehalogenation. |

| Grignard Addition | Ketone | RMgX, Anhydrous THF, -78 °C to RT; then H₃O⁺ | Potential for nucleophilic aromatic substitution. |

Diagram 1: General Workflow for Nitrile Derivatization

Caption: Workflow for the derivatization of the nitrile group.

Diagram 2: Reaction Pathway for Selective Nitrile Reduction

Caption: Key parameters for the selective reduction of the nitrile.

References

-

Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. National Institutes of Health. [Link]

-

[Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. PubMed. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

- Method for preparing 5-bromo-2-methylpyridine.

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

Methyl 5-bromo-2-chloro-6-methylnicotinate. MySkinRecipes. [Link]

-

Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. RSC Publishing. [Link]

- Process for selective nitrile reduction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

Application Notes & Protocols: A Researcher's Guide to the Selective Functionalization of 5-Bromo-2-chloro-6-methylnicotinonitrile

Abstract

5-Bromo-2-chloro-6-methylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its utility is greatly enhanced by the presence of two distinct halogen atoms—bromine and chlorine—at the C5 and C2 positions, respectively. This structural feature presents a unique synthetic challenge and a strategic opportunity: the ability to perform selective, stepwise functionalization. This guide provides a comprehensive overview of the principles and detailed protocols for achieving high chemoselectivity in the functionalization of either the C5-bromo or the C2-chloro position, leveraging the inherent differences in their reactivity. We will explore palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, explaining the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Strategic Importance of Selective Functionalization

The pyridine core is a privileged scaffold in numerous pharmaceuticals and biologically active compounds.[2] The ability to precisely install different substituents onto a dihalogenated pyridine like 5-bromo-2-chloro-6-methylnicotinonitrile allows for the rapid generation of molecular diversity and the fine-tuning of structure-activity relationships (SAR).[1] The primary challenge lies in controlling which halogen reacts. This control is governed by the choice of reaction conditions and an understanding of the underlying electronic and mechanistic principles.

The key to selectivity lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step generally follows the reactivity trend: C–I > C–Br > C–Cl > C–F.[3] This inherent preference allows for the selective functionalization of the more reactive C5-Br bond under relatively mild conditions, leaving the C2-Cl bond available for subsequent transformations. Conversely, the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group. This orthogonal reactivity provides a powerful toolkit for synthetic chemists.

Figure 1: Strategic workflow for the selective functionalization of 5-bromo-2-chloro-6-methylnicotinonitrile.

Selective Functionalization of the C5-Bromo Bond via Cross-Coupling

The greater reactivity of the C-Br bond makes it the preferred site for initial functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4]

Mechanistic Rationale: The Oxidative Addition Step

The catalytic cycle of most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5] The energy barrier for this step is significantly lower for a C-Br bond compared to a C-Cl bond, due to the lower bond dissociation energy of C-Br. By carefully selecting a catalyst system and maintaining mild reaction temperatures (typically ≤ 100 °C), the palladium catalyst will selectively insert into the C-Br bond, leaving the C-Cl bond untouched.

Figure 2: Simplified Suzuki-Miyaura cycle highlighting selective oxidative addition at the C-Br bond.

Protocol: Selective Suzuki-Miyaura Coupling at C5

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid at the C5 position.

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos) (1-5 mol%)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), Toluene, or DMF

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 5-bromo-2-chloro-6-methylnicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloro-6-methylnicotinonitrile.

-

Characterization: Confirm the structure and regioselectivity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Selective Buchwald-Hartwig Amination at C5

This protocol details the C-N bond formation at the C5 position with a primary or secondary amine.

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Amine (primary or secondary, 1.1 - 1.5 equivalents)

-

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)

-

Ligand: BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand (1.1-1.2x Pd loading)

-

Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3.3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq) to a dry reaction vessel.

-

Reagent Addition: Add the 5-bromo-2-chloro-6-methylnicotinonitrile (1.0 eq) and the anhydrous solvent (e.g., Toluene). Finally, add the amine (1.2 eq).

-

Reaction: Seal the vessel tightly and heat the mixture to 90-110 °C. Monitor the reaction's completion via TLC or LC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the residue via flash column chromatography to obtain the pure 5-amino-2-chloro-6-methylnicotinonitrile product.

| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Selectivity (C5:C2) |

| Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 75-95% | >98:2 |

| Suzuki-Miyaura | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 85 | 80-98% | >99:1 |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP (1.5/3.3 mol%) | NaOt-Bu | Toluene | 100 | 70-90% | >98:2 |

| Buchwald-Hartwig | G3-XPhos Precat. (2 mol%) | K₃PO₄ | t-AmylOH | 110 | 85-97% | >99:1 |

Table 1: Representative conditions for selective C5-Br functionalization.

Selective Functionalization of the C2-Chloro Bond

Functionalizing the less reactive C2-chloro position requires a different strategic approach. The most common methods are Nucleophilic Aromatic Substitution (SNAr) or performing a second cross-coupling under more forcing conditions after the C5 position has already been modified.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the nicotinonitrile ring is electronically deficient and thus highly susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before expelling the chloride ion. This pathway is often highly regioselective for the C2 position and does not require a metal catalyst.

Figure 3: Mechanism of selective C2-Cl functionalization via Nucleophilic Aromatic Substitution (SNAr).

Protocol: Selective SNAr with an Alcohol

This protocol describes the displacement of the C2-chloride with an alkoxide nucleophile.

Materials:

-

5-Bromo-2-chloro-6-methylnicotinonitrile

-

Alcohol (R-OH, 1.5 - 5.0 equivalents, can also be the solvent)

-

Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium tert-butoxide (KOtBu) (1.2-1.5 equivalents)

-

Anhydrous Solvent: THF, DMF, or the alcohol itself

Procedure:

-

Alkoxide Formation: To a solution of the alcohol (1.5 eq) in an anhydrous solvent like THF under an inert atmosphere, carefully add NaH (1.3 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Substrate Addition: Cool the freshly prepared alkoxide solution to 0 °C and add a solution of 5-bromo-2-chloro-6-methylnicotinonitrile (1.0 eq) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., to 50-70 °C) if necessary. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding water or saturated aqueous NH₄Cl at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material by flash chromatography on silica gel.

Considerations for Cross-Coupling at C2

While less common, it is possible to perform a cross-coupling reaction at the C2-chloro position. This is almost exclusively done after the C5-bromo position has been functionalized. Activating the stronger C-Cl bond for oxidative addition requires:

-

More Forcing Conditions: Higher temperatures (110-140 °C) are often necessary.

-

Specialized Catalysts: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) are required to promote the difficult oxidative addition step.[7] These ligands stabilize the palladium center and increase its electron density, making it more reactive towards the C-Cl bond.

Conclusion

The selective functionalization of 5-bromo-2-chloro-6-methylnicotinonitrile is a highly achievable synthetic goal that unlocks access to a wide array of complex substituted pyridines. The key to success is a rational choice of methodology based on the fundamental principles of chemical reactivity. Palladium-catalyzed cross-coupling reactions under mild conditions provide a reliable pathway to selectively functionalize the C5-bromo position. In contrast, the electronically activated C2-chloro position is readily substituted by strong nucleophiles via an SNAr mechanism. By mastering these orthogonal strategies, researchers can efficiently leverage this versatile building block in the development of novel molecules for pharmaceutical and agrochemical applications.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Synthesis and antimicrobial evaluation of some new 1,3-thiazole, 1,3,4-thiadiazole, 1,2,4-triazole and[8][9][10]triazolo[3,4-b][8][10][11]thiadiazine derivatives. European Journal of Medicinal Chemistry, 43(7), 1537-1544.

- Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73957, Nicotinic acid. Retrieved February 2, 2026, from [Link]

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.

-

ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]

- Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

- Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Pd-PEPPSI-IPent Catalyst for C-C and C-N Cross-Coupling Reactions.

- Singh, U. P., & Singh, R. P. (2012). Synthesis and biological evaluation of some new 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones as potential antiviral agents. Bioorganic & Medicinal Chemistry Letters, 22(4), 1599-1603.

- MDPI. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1414.

- Rasool, N., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(12), 2095.

-

ResearchGate. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved February 2, 2026, from [Link]

- Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6445-6456.

- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Chen, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6543–6552.

- Miura, T., et al. (2014). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Synthesis, 46(04), 496-502.

- Schoenebeck, F., et al. (2018). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.

-

Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved February 2, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 2, 2026, from [Link]

- Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

-

ResearchGate. (2017). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved February 2, 2026, from [Link]

-

CONICET Digital. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved February 2, 2026, from [Link]

- Rasool, N., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PLoS ONE, 11(6), e0158348.

-

ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved February 2, 2026, from [Link]

- Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(12), 6049–6112.

-

Hindawi. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21948269, 5-Bromo-2-chloronicotinonitrile. Retrieved February 2, 2026, from [Link]

- RSC Publishing. (2022).

-

NIH National Library of Medicine. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Retrieved February 2, 2026, from [Link]

-

NIH National Library of Medicine. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved February 2, 2026, from [Link]

-

NIH National Library of Medicine. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

- 1. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Suzuki Coupling of 5-Bromo-2-chloro-6-methylnicotinonitrile

This guide serves as a specialized technical support resource for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloro-6-methylnicotinonitrile .

The content is structured to address the unique electronic and steric challenges of this scaffold, providing actionable solutions based on mechanistic insights.

Case ID: 5-Br-2-Cl-6-Me-Pyridine Coupling Optimization Support Tier: Senior Application Scientist Status: Active

Substrate Analysis & Reactivity Profile

Before troubleshooting, it is critical to understand why this reaction fails. You are not dealing with a simple aryl halide.[1][2][3] This substrate presents a "perfect storm" of three competing factors:

-

Steric Hindrance (The Primary Blocker): The 6-methyl group is ortho to the 5-bromo reaction site. This creates significant steric bulk, impeding the approach of the palladium catalyst during the oxidative addition step and, more critically, slowing down transmetallation.

-

Regioselectivity & Competition: While C-Br bonds typically react faster than C-Cl bonds, the 2-chloro position is electronically activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile (CN) group at position 3.

-

Side Reaction Vulnerability (SNAr): The highly electron-deficient nature of the ring (due to the CN group) makes the 2-chloro position extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) by bases (e.g.,

,

Visualizing the Challenge

Figure 1: Reactivity conflict map showing the competition between the desired coupling and steric/electronic barriers.

Troubleshooting Guide (Q&A)

Q1: My conversion is low (<30%), and the starting material remains. Why isn't the catalyst working?

Diagnosis: The catalyst cannot overcome the steric barrier of the 6-methyl group.

Technical Explanation: Standard ligands like

-

Recommendation: Use SPhos or XPhos . These ligands are electron-rich (accelerating oxidative addition) and structurally designed to facilitate coupling at hindered positions.

-

Alternative:

or

Q2: I see a major byproduct that matches the mass of [Starting Material - Cl + OH] or [Starting Material - Cl + OMe].

Diagnosis: You are experiencing Nucleophilic Aromatic Substitution (SNAr) at the 2-position.